Pyrimidine-4,6-dicarboxylic acid monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidine derivatives can be synthesized through various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Scientific Research Applications
Synthesis and Biological Activity
Research by Xiao-hong Sun focused on synthesizing a derivative, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, and evaluating its antibacterial activity. The synthesis involved a two-step reaction, yielding a product that exhibited notable inhibition and sterilization of microorganisms causing plant diseases (Sun Xiao-hong, 2012).
Fungicidal Properties
In a study by Тумкявичюс, Урбонас, and Вайнилавичюс, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids was optimized. These derivatives, including pyrimidine-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, exhibited fungicidal properties (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
New Heterocyclic System Development
Neiland et al. demonstrated the conversion of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid methyl ester into various forms, leading to a new heterocyclic system, (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione. This discovery enabled the synthesis of previously unknown 5,6-dimercaptouracil derivatives (Neiland et al., 1992).
Proton NMR Spectra Analysis
Research by Kress explored the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into the hydration and structural aspects of these compounds (Kress, 1994).
Antihypertensive Activity Study
Rana, Kaur, and Kumar investigated the synthesis of dihydropyrimidines with antihypertensive properties, focusing on 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. This research contributed to the understanding of structure-activity relationships in these compounds (Rana, Kaur, & Kumar, 2004).
Molecular Docking and Crystal Structure Analysis
Gandhi et al. conducted quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies on pyrimidine derivatives, providing detailed insights into their molecular interactions and potential pharmaceutical applications (Gandhi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6-methoxycarbonylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRMRJXNBERPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.